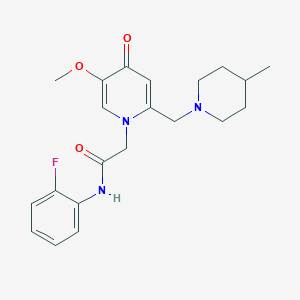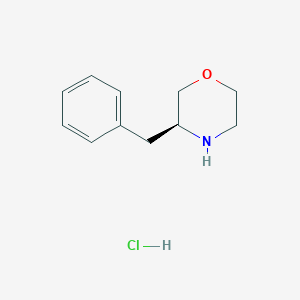
2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-1-morpholinoethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-1-morpholinoethanone” is a complex organic molecule. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals. The molecule also contains a sulfonyl group attached to a morpholinoethanone, which could potentially be involved in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indole ring, a sulfonyl group, and a morpholinoethanone. These functional groups could potentially influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. The indole ring is a common reactive site in many chemical reactions. The sulfonyl group could potentially act as a leaving group in certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of certain functional groups could affect properties like solubility, melting point, and stability .Aplicaciones Científicas De Investigación
Antimicrobial Applications
A study by Janakiramudu et al. (2017) synthesized sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, a precursor compound, to explore their antimicrobial potency. These derivatives demonstrated significant activity against bacteria and fungi, highlighting their potential as antimicrobial agents. Sulfonamide derivatives, in particular, were identified as potent antifungal agents, suggesting a promising avenue for developing new antimicrobial drugs (Janakiramudu et al., 2017).
Anticancer Applications
Gaur et al. (2022) investigated the synthesis of indole-based sulfonohydrazide derivatives containing a morpholine heterocyclic ring for their anticancer activity against human breast cancer cells. One compound, in particular, showed promising inhibition of cancer cell proliferation, highlighting the therapeutic potential of these chemotypes in cancer treatment (Gaur et al., 2022).
Enzyme Inhibition
Supuran et al. (2013) described the synthesis and evaluation of aromatic sulfonamide inhibitors against carbonic anhydrase isoenzymes. These compounds exhibited nanomolar inhibitory activity, offering insights into the design of enzyme inhibitors with potential therapeutic applications (Supuran et al., 2013).
Material Science Applications
Morandi et al. (2015) presented novel morpholinium-functionalized anion-exchange blend membranes, demonstrating enhanced chemical stability and conductivity. These findings suggest potential applications in electrochemical devices, such as alkaline fuel cells (Morandi et al., 2015).
Propiedades
IUPAC Name |
2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonyl-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O4S/c22-17-5-3-4-16(12-17)13-24-14-20(18-6-1-2-7-19(18)24)29(26,27)15-21(25)23-8-10-28-11-9-23/h1-7,12,14H,8-11,13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXZPLQKCGZTOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-1-morpholinoethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

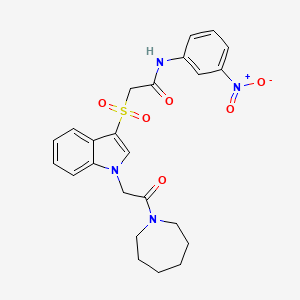
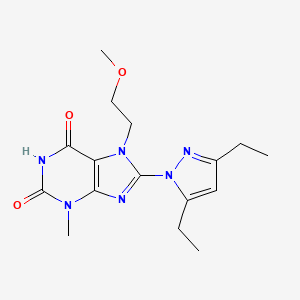
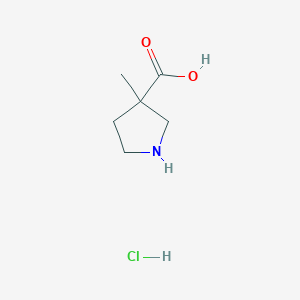

![4-Bromo-N-[2-(diethylamino)ethyl]benzamide hydrochloride](/img/structure/B2539167.png)

![1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N-2-propen-1-yl-](/img/structure/B2539174.png)

![4-{[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide](/img/structure/B2539177.png)
![4-[1-Hydroxy-2-(methylamino)ethyl]benzonitrile](/img/structure/B2539178.png)
![N-(2-ethylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2539179.png)

